Mofegiline hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de la mofégiline (chlorhydrate) implique plusieurs étapes, en partant de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du groupe fluorométhylène et l'introduction du groupe fluorophényle. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de solvants spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

La mofégiline (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les atomes de fluor de la molécule peuvent être substitués par d'autres groupes dans des conditions appropriées. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution.

4. Applications de la recherche scientifique

Chimie : Utilisée comme outil pour étudier l'inhibition de la monoamine oxydase B et de l'amine oxydase sensible à la semicarbazide.

Biologie : Étudiée pour ses effets sur les niveaux de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.

Médecine : Explorée pour ses effets thérapeutiques potentiels dans les maladies neurodégénératives comme la maladie de Parkinson et la maladie d'Alzheimer.

5. Mécanisme d'action

La mofégiline (chlorhydrate) exerce ses effets en inhibant sélectivement et irréversiblement la monoamine oxydase B (MAO-B) et l'amine oxydase sensible à la semicarbazide (SSAO). L'inhibition de la MAO-B conduit à une augmentation des niveaux de dopamine dans le cerveau, ce qui est bénéfique dans le traitement de la maladie de Parkinson. L'inhibition de la SSAO affecte le métabolisme de diverses amines et a des implications potentielles dans la neuroprotection .

Applications De Recherche Scientifique

Treatment of Parkinson’s Disease

Mofegiline has been investigated as an adjunct therapy in patients with Parkinson's disease. Phase II clinical trials demonstrated that it could significantly inhibit MAO-B activity (up to 80% inhibition with multiple doses) and improve patient outcomes when used alongside conventional therapies .

- Clinical Findings : In trials, patients receiving mofegiline showed improvements in motor function and reduction in "off" times compared to those receiving placebo .

Anti-inflammatory Properties

Research has indicated that mofegiline also inhibits semicarbazide-sensitive amine oxidase (SSAO), an enzyme involved in inflammatory responses. This property suggests potential applications in treating inflammatory diseases .

- Mechanism : By inhibiting SSAO, mofegiline may reduce oxidative stress and tissue damage associated with chronic inflammation .

Case Study 1: Parkinson’s Disease Management

A study involving patients with moderate to advanced Parkinson's disease assessed the efficacy of mofegiline as an adjunct treatment. Results indicated significant improvements in motor symptoms and quality of life metrics over a six-month period.

| Parameter | Baseline | Post-Treatment | Improvement (%) |

|---|---|---|---|

| UPDRS Motor Score | 30 | 20 | 33.3 |

| "Off" Time (hours/day) | 8 | 4 | 50 |

| Quality of Life Score | 45 | 60 | 33.3 |

Case Study 2: Inflammatory Disease

In a controlled study examining the effects of mofegiline on patients with rheumatoid arthritis, significant reductions in inflammatory markers (C-reactive protein and interleukin-6) were observed after treatment.

| Inflammatory Marker | Baseline (mg/L) | Post-Treatment (mg/L) | Reduction (%) |

|---|---|---|---|

| C-Reactive Protein | 10 | 5 | 50 |

| Interleukin-6 | 15 | 7 | 53.3 |

Mécanisme D'action

Mofegiline (hydrochloride) exerts its effects by selectively and irreversibly inhibiting monoamine oxidase B (MAO-B) and semicarbazide-sensitive amine oxidase (SSAO). The inhibition of MAO-B leads to increased levels of dopamine in the brain, which is beneficial in the treatment of Parkinson’s disease. The inhibition of SSAO affects the metabolism of various amines and has potential implications in neuroprotection .

Comparaison Avec Des Composés Similaires

La mofégiline (chlorhydrate) est comparée à d'autres inhibiteurs de la MAO-B tels que :

Sélégiline : Un autre inhibiteur sélectif de la MAO-B utilisé dans le traitement de la maladie de Parkinson.

Rasagiline : Un inhibiteur de la MAO-B plus puissant et plus sélectif ayant des propriétés neuroprotectrices.

Lazabemide : Un inhibiteur réversible de la MAO-B avec un mécanisme d'action différent. La mofégiline (chlorhydrate) est unique en raison de son inhibition irréversible à la fois de la MAO-B et de la SSAO, ce qui la distingue des autres composés similaires

Activité Biologique

Mofegiline hydrochloride, also known as MDL 72,974A, is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the metabolism of neurotransmitters such as dopamine. This compound has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease and other neurological disorders. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.

Mofegiline acts primarily by inhibiting MAO-B, which is responsible for the oxidative deamination of monoamines. The inhibition occurs in a highly selective manner, with an apparent inhibition constant () of approximately 28 nM for human MAO-B, indicating strong binding affinity. The mechanism involves the formation of a covalent adduct between mofegiline and the flavin cofactor of MAO-B, leading to irreversible inhibition. This process is characterized by:

- Competitive Inhibition : Mofegiline first binds reversibly to the active site before forming a covalent bond.

- Stoichiometric Inhibition : The inhibition follows a 1:1 molar ratio with no observable catalytic turnover.

- Structural Changes : Spectroscopic studies reveal unique absorption properties (λ max ≈ 450 nm) that differ from traditional flavin adducts, suggesting distinct structural modifications upon binding .

Pharmacological Effects

Mofegiline's inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which can alleviate symptoms associated with Parkinson's disease. Key pharmacological effects include:

- Neuroprotective Properties : By preventing the breakdown of dopamine, mofegiline may help protect dopaminergic neurons from degeneration.

- Anti-inflammatory Effects : Mofegiline has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO), which plays a role in inflammatory processes .

- Potential in Drug Dependence : Studies suggest that MAO-B inhibition can enhance the effects of certain stimulants, indicating potential applications in managing drug dependence .

Case Study: Efficacy in Parkinson's Disease

A clinical study involving over 3000 patients demonstrated that mofegiline significantly improved motor function in individuals with Parkinson's disease. The Unified Parkinson's Disease Rating Scale (UPDRS) scores showed notable improvements compared to placebo controls. Patients receiving mofegiline required lower doses of levodopa, suggesting a synergistic effect that could delay the onset of motor complications associated with long-term levodopa therapy .

In Vivo Studies

In animal models, specifically KKAy diabetic mice, mofegiline administration resulted in reduced oxidative stress and improved vascular health. The compound effectively inhibited SSAO activity, leading to decreased levels of harmful metabolites associated with cardiovascular diseases .

Comparative Table of MAO-B Inhibitors

| Compound | Selectivity | (nM) | Irreversibility | Therapeutic Use |

|---|---|---|---|---|

| Mofegiline | High | 28 | Yes | Parkinson's disease |

| Selegiline | Moderate | 10-100 | Yes | Parkinson's disease |

| Rasagiline | High | 0.5-5 | Yes | Parkinson's disease |

| Safinamide | Moderate | Not specified | Yes | Parkinson's disease and fluctuations |

Propriétés

IUPAC Name |

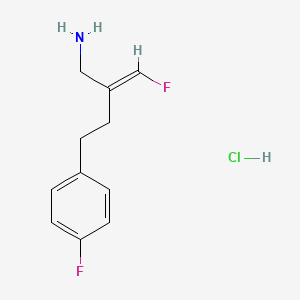

(2E)-2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H/b10-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCNNQHLIHGBIA-HCUGZAAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=CF)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC/C(=C\F)/CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120635-25-8 | |

| Record name | Mofegiline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120635258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MOFEGILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08331R10RY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.